2-[(4-Methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride
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Overview
Description
2-[(4-Methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a sulfonimidoyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfonimidoyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form sulfonamide derivatives.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-[(4-Methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting sulfonamide-based pathways.
Material Science: The compound is used in the development of novel polymers and materials with unique properties.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The sulfonimidoyl group can form strong interactions with biological molecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with a sulfonamide group, such as sulfanilamide.
Sulfoximines: Compounds with a sulfoximine group, such as sulfoximine derivatives.
Sulfonimidamides: Compounds with a sulfonimidamide group, such as sulfonimidamide derivatives.
Uniqueness
2-[(4-Methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride is unique due to its specific sulfonimidoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS.2ClH/c1-8-2-4-9(5-3-8)13(11,12)7-6-10;;/h2-5,11H,6-7,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZPBYJUAXNBJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=N)(=O)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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